N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-7-4-13(5-8-15)11-23-12-14(6-9-18(23)24)19(25)22-17-3-1-2-16(21)10-17/h1-10,12H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNDQPHWSQVSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 4-chlorobenzylamine, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of microreactor technology can enhance the reaction rates and yields, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced or oxidized forms of the original compound .
Scientific Research Applications
N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Table 1: Comparative Structural and Molecular Data
Key Observations
Chlorine Substitution Patterns :
- The target compound’s dual chloro-substitution (3-ClPh and 4-ClPhCH2) contrasts with analogs like the triple-chloro derivative in , which may enhance steric hindrance and reduce solubility compared to less halogenated analogs.
- Positional isomerism (e.g., 3-Cl vs. 4-Cl on benzyl groups) influences electronic properties and binding interactions, as seen in and .
Functional Group Variations: Replacement of chloro with methoxy (e.g., ) or trifluoromethyl (e.g., ) groups alters polarity and metabolic stability. Methoxy groups improve aqueous solubility, while trifluoromethyl enhances lipophilicity and membrane permeability.
Molecular Weight and Bioavailability :
Research Findings and Implications
Pharmacological Potential
- Chlorophenyl-substituted dihydropyridines are often explored for receptor-binding applications.
- The trifluoromethyl analog in demonstrates enhanced metabolic stability, a trait that could be engineered into the target compound via structural optimization.
Biological Activity
N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 368.26 g/mol. The compound features a dihydropyridine core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of dihydropyridine have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar activity .
- Antiviral Activity :
- Anti-inflammatory Effects :
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or viral replication.
- Modulation of Cellular Signaling Pathways : Similar compounds have been shown to affect signaling pathways related to inflammation and immune responses.
Case Studies and Research Findings
Several studies have highlighted the biological potential of related compounds:
Q & A
Q. Validation :
- Spectroscopy : Confirm via -NMR (e.g., pyridinone proton at δ 6.5–7.2 ppm) and -NMR (carbonyl signals at ~165–170 ppm) .
- Chromatography : HPLC purity ≥98% with retention time matching reference standards .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) .
Basic: What in vitro screening strategies are recommended for preliminary bioactivity assessment?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates. IC values <10 μM suggest therapeutic potential .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare selectivity indices (SI) between cancerous and normal cells .
- Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .
Advanced: How can reaction yields be optimized during scale-up synthesis?
Methodological Answer:
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve atom economy .
- Catalyst screening : Test Pd/C or Ni catalysts for benzylation steps to reduce byproducts .
- Temperature control : Use microwave-assisted synthesis for precise heating (e.g., 80–100°C) to accelerate amide coupling .
Advanced: What computational approaches predict target protein interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Prioritize compounds with docking scores <−8.0 kcal/mol .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .
- QSAR modeling : Develop models using MOE descriptors (e.g., logP, polar surface area) to predict bioactivity .
Advanced: How should contradictory in vitro vs. in vivo efficacy data be analyzed?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life (t) and bioavailability (%F) in rodent models. Low %F (<20%) may explain in vivo inefficacy .
- Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites. Structural modifications (e.g., fluorination) can block metabolic hotspots .
- Tissue distribution studies : Quantify compound levels in target organs (e.g., liver, tumors) via LC-MS to assess penetration .
Advanced: What strategies resolve discrepancies between theoretical and experimental NMR spectra?
Methodological Answer:
- Tautomer analysis : Use - HMBC to identify keto-enol tautomers (e.g., pyridinone vs. pyridine forms) .
- Solvent effects : Compare DMSO-d vs. CDCl spectra; hydrogen bonding in DMSO may shift NH protons upfield .
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and simulate NMR with GIAO approach (RMS error <0.3 ppm) .
Basic: What stability parameters are critical for long-term storage?
Methodological Answer:
- Thermal stability : Perform DSC/TGA to identify decomposition temperatures (>200°C preferred) .
- Light sensitivity : Store in amber vials under argon; monitor photodegradation via HPLC over 6 months .
- Hygroscopicity : Use Karl Fischer titration to ensure moisture content <0.1% .
Advanced: How to design SAR studies to improve selectivity for kinase targets?
Methodological Answer:
- Substituent scanning : Synthesize analogs with electron-withdrawing groups (e.g., -CF) at the 4-pyridyl position to enhance ATP-binding pocket interactions .
- Proteome-wide profiling : Use KinomeScan to assess off-target effects; prioritize compounds with <10% kinase panel inhibition .
- Crystallography : Co-crystallize with target kinases (e.g., CDK2) to guide rational design of hydrogen-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
